![molecular formula C5H4N4 B1345622 [1,2,4]Triazolo[1,5-a]pyrazine CAS No. 399-66-6](/img/structure/B1345622.png)
[1,2,4]Triazolo[1,5-a]pyrazine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₅H₄N₄. It is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One method involves the use of enaminonitriles and benzohydrazides under microwave conditions.
Mechanochemical Method: Another approach is the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)₄, or MnO₂ is also a common method.
Industrial Production Methods:
Scale-Up Reactions: The microwave-mediated method has been demonstrated to be scalable, making it suitable for industrial production.
High-Pressure Reactions: Industrial methods may also involve high-pressure reactions with palladium/carbon catalysts under nitrogen protection.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizers like NaOCl or MnO₂.
Reduction: Reduction reactions can be performed using reagents such as hydrazine hydrate.
Substitution: Substitution reactions are common, with various substituents being introduced at different positions on the ring system.
Common Reagents and Conditions:
Oxidizers: NaOCl, Pb(OAc)₄, MnO₂.
Reducing Agents: Hydrazine hydrate.
Catalysts: Copper acetate, palladium/carbon
Major Products:
- The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Chemistry:
Biology and Medicine:
- It exhibits numerous biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
- These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms in the ring system.
[1,2,4]Triazolo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness:
Biological Activity
[1,2,4]Triazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits significant potential as an anticancer agent and has shown activity against various pathogens. This article reviews the biological activities of this compound, focusing on its mechanisms of action, synthesis, and therapeutic applications.
Synthesis of this compound
The synthesis of this compound derivatives typically involves multi-step reactions that can include cyclization processes and modifications to enhance biological activity. Recent studies have employed microwave-assisted synthesis techniques to improve yields and reduce reaction times. For instance, a catalyst-free method has been reported to yield high purity compounds suitable for biological evaluation .
Anticancer Activity
A significant body of research highlights the anticancer properties of this compound derivatives. These compounds have demonstrated moderate to potent antiproliferative effects against various cancer cell lines:
- Inhibition of Cell Proliferation : Compounds derived from this compound have shown IC50 values in the low micromolar range across multiple cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For example, compound 22i exhibited IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells .
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Mechanisms of Action : The anticancer effects are attributed to several mechanisms:
- ERK Signaling Pathway Inhibition : Certain derivatives inhibit the ERK signaling pathway leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways including G2/M phase arrest and modulation of apoptosis-related proteins .
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have demonstrated antibacterial activity against resistant strains such as Enterococcus faecium. Some derivatives have been identified with narrow-spectrum activity against this pathogen .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
- Study on Antitumor Activity : A study evaluated a series of triazolo derivatives for their antiproliferative activities against different cancer cell lines. The most promising compound demonstrated an IC50 value as low as 0.15 μM against MCF-7 cells and showed significant inhibition of c-Met kinase activity at nanomolar concentrations .
- Antiviral Potential : Research has also explored the antiviral properties of related triazolo compounds against HIV-1 RNase H activity. These compounds inhibited viral replication without affecting reverse transcriptase activity significantly .
Summary Table of Biological Activities
Activity Type | Target Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
Anticancer | A549 | 0.83 | ERK pathway inhibition |
Anticancer | MCF-7 | 0.15 | Apoptosis induction |
Anticancer | HeLa | 2.85 | Cell cycle arrest |
Antibacterial | E. faecium | Not specified | Narrow-spectrum antibacterial |
Antiviral | HIV-1 | Low micromolar | RNase H inhibition |
Chemical Reactions Analysis
Substitution Reactions
The N-oxide group at position 7 enhances electrophilic substitution reactivity. For example:
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Nucleophilic substitution with amines or thiols under basic conditions yields 7-amino- or 7-thioether derivatives.
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Halogenation at position 3 or 5 facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) .
Example:
Substrate | Reagent/Conditions | Product | Yield |
---|---|---|---|
Triazolo[1,5-a]pyrazine 7-oxide | 4-Methoxyphenylboronic acid (Pd(PPh₃)₄, microwave) | Biaryl-coupled derivative | 88% |
Oxidation and Reduction
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Oxidation of sulfide-containing derivatives to sulfoxides/sulfones using H₂O₂ or other oxidants.
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Reduction of nitrile groups to amines via catalytic hydrogenation.
Coordination Chemistry
The nitrogen-rich framework acts as a ligand for transition metals (e.g., Pd, Cu), forming stable complexes used in catalysis. These complexes enhance regioselectivity in cross-couplings.
Cycloaddition and Annulation
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Click chemistry with azides/alkynes catalyzed by Cu(I) forms triazole extensions.
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Intramolecular cyclization of hydrazine derivatives with nitriles (using ZnCl₂) constructs the triazolo-pyrazine core.
Cross-Coupling Reactions
The scaffold participates in:
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Suzuki-Miyaura coupling for biaryl synthesis.
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Sonogashira coupling to introduce alkynyl groups.
Mechanistic Insight :
The oxide group directs functionalization to specific positions via electronic effects, enabling regioselective modifications.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for constructing the [1,2,4]Triazolo[1,5-a]pyrazine core?
The core structure is typically synthesized via oxidative cyclization or condensation reactions. A widely used method involves treating α-aminoazines with reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by hydroxylamine hydrochloride and polyphosphoric acid (PPA) to induce cyclization . Alternative approaches include oxidative cyclization of 2-pyrazinyl ethylenes or amidines using oxidants such as Pb(OAc)₄ or iodine . For example, in piperazine-functionalized derivatives, cyclization is achieved via amination of pyrazine intermediates followed by condensation with aldehydes .
Q. How can regioselectivity be controlled during functionalization of this compound?
Regioselectivity is influenced by reaction conditions and substituent positioning. For instance, bromination at the 6- and 8-positions of the pyrazine ring can be achieved using dibromine derivatives, as demonstrated in the synthesis of 6-bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine under DMF and triethylamine at 95°C . Steric and electronic effects of existing substituents (e.g., electron-withdrawing groups) direct further functionalization to specific sites.
Advanced Research Questions
Q. What strategies are effective for introducing pharmacophoric groups (e.g., piperazine) to enhance receptor binding affinity?
Piperazine moieties are introduced via intermediates like pteridin-4-one. For adenosine A2A receptor antagonists, methyl 3-amino-2-pyrazinecarboxylate is reacted with piperazine derivatives under reflux conditions, followed by cyclization with aldehydes to yield high-affinity ligands . Optimized derivatives exhibit >400-fold selectivity for A2A over A1 receptors and oral bioavailability up to 89% in preclinical models .
Q. How can this compound derivatives be tailored for fluorescence or optoelectronic applications?
Substitution with aryl or heteroaryl groups at specific positions enhances π-conjugation, critical for photophysical properties. For example, 2,5,7-triaryl derivatives exhibit strong fluorescence and are used in red, green, and white phosphorescent organic light-emitting diodes (PhOLEDs) . Computational modeling (e.g., DFT) guides the design of electron-deficient substituents to improve charge transport and emission efficiency.
Q. What analytical techniques resolve contradictions in reaction outcomes for multi-ring fused systems?
Discrepancies in reaction pathways (e.g., failed third-ring formation in [1,2,3]triazolo[1,5-a][1,2,4]triazolo[5,1-c]pyrazines) are analyzed using LC-MS and ¹H/¹³C NMR to track intermediate stability . X-ray crystallography confirms regiochemistry, while kinetic studies (e.g., variable-temperature NMR) identify competing pathways. For example, unexpected acetoxylation instead of cyclization was traced to acetyl group migration under PPA conditions .
Q. What methodologies address the instability of hydrazinyl-substituted derivatives during storage?
5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine is prone to oxidation and decomposition. Stabilization strategies include storage under inert gas (N₂/Ar), lyophilization to remove residual moisture, and formulation with antioxidants like BHT. Structural analogs with reduced hydrazine reactivity (e.g., acylhydrazones) are synthesized via condensation with ketones or aldehydes .
Q. Methodological Considerations
Q. How are computational tools integrated into the design of kinase inhibitors based on this scaffold?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like JAK kinases or VEGFR-2. For instance, GLPG0634 (filgotinib), a triazolo[1,5-a]pyridine derivative, was optimized using free-energy perturbation calculations to enhance selectivity for JAK1 over JAK2 . QSAR models correlate substituent electronegativity with inhibitory potency.
Q. What protocols ensure reproducibility in catalytic cyclization reactions?
Key parameters include strict control of reaction time, temperature, and reagent purity. For example, cyclization using PPA requires gradual heating (5°C/min) to 120°C and immediate quenching in ice to prevent over-reaction . Catalyst loadings (e.g., Pd/C for hydrogenation) are optimized via DoE (Design of Experiments) to minimize side products.
Preparation Methods
Direct Synthesis from 2-Aminopyrazine Derivatives
One common approach to prepare 1,2,4-triazolo[1,5-a]pyrazine derivatives involves the transformation of 2-aminopyrazine or its substituted analogs through halogenation and subsequent cyclization steps.
Example: Synthesis of 2-Bromo-triazolo[1,5-a]pyrazine
- Starting material: Triazolo[1,5-a]pyrazin-2-amine
- Step 1: Diazotization using sodium nitrite in water at 0 °C in the presence of hydrogen bromide and acetic acid for 2 hours.
- Step 2: Reaction with copper(I) bromide in water under reflux for 8 hours.
- Yield: Approximately 61.1%
- Reference: Cao et al., Journal of Medicinal Chemistry, 2014
This method is notable for its relatively straightforward two-step procedure, producing halogenated triazolo-pyrazine derivatives useful for further functionalization.
Microwave-Mediated Catalyst-Free Tandem Reaction
A modern, eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines (structurally related to triazolo-pyrazines) involves microwave irradiation without catalysts or additives.
- Reactants: Enaminonitriles and benzohydrazides
- Conditions: Microwave irradiation in toluene at 120 °C for 24 hours
- Mechanism: Transamidation followed by nucleophilic addition to nitrile and intramolecular condensation
- Yields: Good to excellent (e.g., 83% yield for a model compound)
- Advantages: Broad substrate scope, functional group tolerance, short reaction time, and scalability
- Proposed pathway: Formation of intermediate via transamidation, cyclization through nucleophilic attack on nitrile, and dehydration to form the triazolo ring
- Reference: Recent study published in 2024
This method is significant for its green chemistry credentials and operational simplicity, avoiding metal catalysts and harsh oxidants.
Cyclocondensation and Coupling Reactions for Substituted Derivatives
A comprehensive synthetic strategy for 1,2,4-triazolo[1,5-a]pyrimidine derivatives (close analogs) involves:
- Step 1: Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid to form ethyl triazolo-pyrimidine carboxylates.
- Step 2: Basic hydrolysis to convert esters to carboxylic acids.
- Step 3: Chlorination of carboxylic acids to acid chlorides.
- Step 4: Coupling with various amines or amides to form carboxamide derivatives.
- Additional steps: Preparation of thiophene and benzothiophene carboxamide intermediates via Gewald reaction and subsequent coupling.
- Yields: Variable, depending on substituents and conditions.
- Reference: Detailed synthetic schemes and characterization reported in 2020
This multi-step approach allows for structural diversification, enabling the synthesis of a wide range of functionalized triazolo-fused heterocycles.
Acid-Catalyzed Cyclization in Ethanol
For related fused heterocycles such as pyrazolo[1,5-a]pyridines, acid-catalyzed cyclization of amino-iminopyridines with β-ketoesters in ethanol under oxygen atmosphere has been reported.
- Conditions: Ethanol solvent, acetic acid as catalyst, 130 °C, 18 hours, oxygen atmosphere
- Yields: Up to 94% under optimized conditions
- Effect of atmosphere: Oxygen significantly improves yield compared to inert atmosphere
- Reference: ACS Omega, 2019
Though this method is for pyrazolo[1,5-a]pyridines, it provides insights into acid-catalyzed cyclization strategies applicable to related triazolo-pyrazine systems.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The halogenation method (2) is well-suited for preparing halogenated intermediates for further cross-coupling reactions.
- The microwave-mediated method (3) represents a significant advancement in green synthesis, eliminating the need for metal catalysts and external oxidants, which are common in traditional methods.
- The multi-step cyclocondensation and coupling approach (1) allows for the introduction of various substituents, including thiophene and benzothiophene moieties, expanding the chemical space of triazolo-fused heterocycles.
- Acid-catalyzed cyclization under oxygen (4) highlights the importance of reaction atmosphere in optimizing yields for related fused heterocycles, suggesting potential applicability to triazolo-pyrazine synthesis.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDJVPRVKHSWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192943 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-66-6 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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